Naftopidil-d3
Description
The strategic replacement of hydrogen with its heavier, stable isotope, deuterium (B1214612), offers a subtle yet powerful modification to a drug molecule. This substitution can profoundly influence the compound's metabolic fate and provides an essential tool for precise quantification in research settings.
Deuterium (²H or D) is a naturally occurring, stable isotope of hydrogen that contains one proton and one neutron, effectively doubling the mass of the atom compared to the more common protium (B1232500) (¹H) isotope. wikipedia.org This difference in mass is the basis for the "kinetic isotope effect" (KIE), a phenomenon that underpins the utility of deuteration in pharmaceuticals. acs.org
The bond formed between a carbon atom and a deuterium atom (C-D) is stronger and more stable than the corresponding carbon-protium (C-H) bond. researchgate.net Consequently, metabolic reactions that involve the cleavage of a C-H bond as the rate-determining step can be significantly slowed when deuterium is substituted at that position. acs.org This resistance to metabolic breakdown can alter the pharmacokinetic properties of a drug, potentially leading to a longer half-life and increased systemic exposure. nih.gov
Table 1: Comparison of Hydrogen Isotopes
| Property | Protium (¹H) | Deuterium (²H or D) |
|---|---|---|
| Composition | 1 Proton, 1 Electron | 1 Proton, 1 Neutron, 1 Electron |
| Natural Abundance | ~99.98% | ~0.0156% |
| Atomic Mass | ~1 amu | ~2 amu |
| Bond Strength | C-H (Standard) | C-D (Stronger) |
| Metabolic Cleavage Rate | Standard Rate | Slower due to KIE |
The application of deuterium in pharmaceutical science has evolved considerably over the past several decades. Initially, deuterium was primarily used in mechanistic studies to elucidate the pathways of drug metabolism. acs.org Researchers utilized the KIE to identify which C-H bonds were critical sites of metabolic attack by enzymes, particularly the Cytochrome P450 (CYP) family. plos.org
Beginning in the 1970s, the concept of a "deuterium switch" emerged, wherein a known drug was purposefully deuterated at metabolically vulnerable positions to create a new chemical entity with an improved pharmacokinetic profile. wikipedia.orgnih.gov This strategy gained significant validation with the U.S. Food and Drug Administration (FDA) approval of Deutetrabenazine in 2017, the first deuterated drug to receive marketing authorization. nih.gov This milestone spurred further investment and research, leading to the development of other deuterated therapeutics and the application of deuteration in the discovery of entirely new drugs (de novo drug design), such as Deucravacitinib, which was approved in 2022. nih.gov
Table 2: Key Milestones in the Evolution of Deuterated Drugs
| Milestone | Description | Year |
|---|---|---|
| Early Mechanistic Studies | Deuterium labeling used to probe drug metabolism pathways. | 1960s |
| "Deuterium Switch" Concept | Patents for deuterated molecules emerge with the goal of improving drug properties. | 1970s |
| First FDA Approval | Deutetrabenazine, a deuterated analog of tetrabenazine, is approved. | 2017 |
| De Novo Deuterated Drug | Deucravacitinib is approved, representing a novel drug designed with deuterium. nih.gov | 2022 |
While the development of novel therapeutics represents a high-profile application of deuteration, an equally critical role for deuterated compounds is their use as internal standards in quantitative bioanalysis. alfa-chemistry.com Naftopidil-d3 exemplifies this application, serving as an indispensable tool for the accurate measurement of the parent drug, Naftopidil, in complex biological samples such as blood plasma. arabjchem.org
In analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are the gold standard for quantifying drugs in biological fluids, an internal standard is added to samples to correct for variations during processing and analysis. arabjchem.orgresearchgate.net A stable isotope-labeled compound like this compound is considered the ideal internal standard for several reasons:
Identical Physicochemical Properties: this compound has virtually the same chemical properties as Naftopidil, meaning it behaves identically during sample extraction, chromatography, and ionization in the mass spectrometer. researchgate.net
Differentiation by Mass: Despite its chemical similarity, the increased mass of this compound allows it to be distinguished from the non-deuterated Naftopidil by the mass spectrometer.
Correction for Matrix Effects: This dual characteristic enables this compound to accurately account for signal enhancement or suppression caused by other components in the biological matrix, ensuring that the final calculated concentration of Naftopidil is highly precise and reliable. nih.govresearchgate.net
Therefore, the primary significance of this compound in contemporary research is not as a therapeutic agent itself, but as a critical analytical reagent that facilitates the robust and accurate pharmacokinetic evaluation of Naftopidil.
Table 3: Properties of this compound as an Internal Standard
| Characteristic | Advantage in Bioanalysis |
|---|---|
| Stable Isotope Labeled | Non-radioactive and chemically identical to the analyte (Naftopidil). |
| Co-elution with Analyte | Elutes from the chromatography column at the same time as Naftopidil, experiencing the same matrix effects. |
| Mass Difference | Easily differentiated from Naftopidil by a mass spectrometer for independent quantification. |
| Improved Accuracy | Corrects for analyte loss during sample preparation and variability in instrument response, minimizing errors. researchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C24H28N2O3 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
1-naphthalen-1-yloxy-3-[4-[2-(trideuteriomethoxy)phenyl]piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C24H28N2O3/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23/h2-12,20,27H,13-18H2,1H3/i1D3 |
InChI Key |
HRRBJVNMSRJFHQ-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation Strategies for Naftopidil D3
Regioselective Deuteration Techniques for Complex Organic Molecules
Regioselective deuteration allows for the specific placement of deuterium (B1214612) atoms within a molecule, which is crucial for understanding metabolic pathways and enhancing drug efficacy. For complex aromatic structures like Naftopidil, traditional deuteration methods often lack the required selectivity. However, recent advancements have enabled highly specific isotopic labeling.
A notable development in this area is a metal-free method for the selective deuteration of aromatic compounds through photoexcitation. medchemexpress.com This technique leverages the enhanced basicity of excited-state aromatics to facilitate hydrogen isotope exchange (HIE) at positions that are often inaccessible by conventional means. medchemexpress.com In the case of Naftopidil, this method has been shown to achieve efficient and highly selective deuteration at the distal C5 position of the naphthalene (B1677914) ring. medchemexpress.com This selectivity is particularly significant as it targets a specific site on the aromatic core, leaving other potentially reactive positions, such as the ortho-disubstituted benzene (B151609) ring, untouched. medchemexpress.com The process is conducted under mild conditions, avoiding the need for harsh reagents or metal catalysts. medchemexpress.com
This photoexcitation strategy provides a powerful tool for the late-stage functionalization of complex drug molecules, allowing for the precise introduction of deuterium without altering the core structure of the parent compound. The selectivity of this method is attributed to the electronic properties of the excited state of the naphthalene moiety in Naftopidil. medchemexpress.com
Novel Synthetic Routes for Naftopidil-d3 and Deuterium Source Considerations
While a complete de novo synthesis of this compound is not extensively detailed in publicly available literature, a novel and efficient synthetic route can be conceptualized based on the regioselective deuteration of the parent Naftopidil molecule.
A plausible synthetic approach for this compound, specifically targeting three deuterium atoms, could involve a multi-step process. An initial key step would be the regioselective deuteration of the naphthalene ring of Naftopidil at the C5 position, as previously described. medchemexpress.com To achieve the "-d3" designation, further deuteration at other metabolically relevant sites would be necessary. While specific literature on further deuteration of Naftopidil is scarce, general strategies for deuterating similar structures can be considered. For instance, the piperazine (B1678402) ring or the propanol (B110389) linker could be targeted.
The primary deuterium source for the photoinduced regioselective deuteration of the naphthalene ring is deuterated hexafluoroisopropanol (HFIP-d1). medchemexpress.com This solvent acts as the deuterium donor in the hydrogen isotope exchange reaction upon photoexcitation of the Naftopidil molecule. medchemexpress.com For the deuteration of other parts of the molecule, different deuterium sources might be employed, such as deuterium gas (D2) in the presence of a catalyst, or deuterated reducing agents like sodium borodeuteride (NaBD4) if carbonyl functionalities were present in a synthetic precursor.
It is important to note that commercially available deuterated Naftopidil analogs, such as Naftopidil-d5, are also available. The formal chemical name for Naftopidil-d5 is 4-(2-methoxyphenyl)-α-[(1-naphthalenyloxy)methyl-d2]-1-piperazineethan-α,β,β-d3-ol, indicating deuteration on the methyl group of the naphthalenyloxy moiety and on the ethan-ol chain. This suggests that synthetic strategies targeting these specific positions have been developed, likely involving deuterated building blocks in a convergent synthesis.
Advanced Spectroscopic and Spectrometric Approaches for Confirming Deuterium Position and Isotopic Purity
The confirmation of deuterium incorporation, its specific location within the molecule, and the isotopic purity of the final compound are critical for the validation of any deuterated drug substance. A combination of advanced spectroscopic and spectrometric techniques is employed for this purpose.
NMR spectroscopy is an indispensable tool for the structural elucidation and quantification of deuterium in isotopically labeled compounds.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the disappearance or significant reduction in the intensity of the proton signal at the site of deuteration provides direct evidence of successful isotopic exchange. For instance, following the regioselective deuteration at the C5 position of the naphthalene ring, the corresponding aromatic proton signal would be absent or diminished. The integration of the remaining proton signals relative to an internal standard can be used to quantify the extent of deuteration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum can also provide valuable information. The carbon atom attached to a deuterium atom (C-D) will exhibit a characteristic triplet in the proton-decoupled ¹³C NMR spectrum due to coupling with the deuterium nucleus (spin I = 1). Furthermore, the resonance of the deuterated carbon will be shifted slightly upfield compared to its non-deuterated counterpart, an effect known as the isotope shift.
²H NMR Spectroscopy: Direct detection of the deuterium nucleus via ²H NMR provides unambiguous confirmation of deuteration. The spectrum will show a signal at the chemical shift corresponding to the position of the deuterium atom. The chemical shifts in ²H NMR are analogous to those in ¹H NMR.
| Hypothetical ¹H NMR Data for this compound (C5-deuterated) | |
| Proton | Expected Chemical Shift (ppm) |
| Aromatic Protons (Naphthalene, excluding H5) | Signals corresponding to the remaining 6 protons |
| Aromatic Protons (Methoxyphenyl) | Unchanged from Naftopidil |
| Piperazine Protons | Unchanged from Naftopidil |
| Methylene and Methine Protons (Propanol linker) | Unchanged from Naftopidil |
| Naphthalene H5 | Signal absent or significantly reduced |
This table is illustrative and based on the expected outcome of regioselective deuteration at the C5 position. Actual chemical shifts may vary.
HRMS is a powerful technique for determining the exact mass of a molecule and, consequently, its elemental composition. This is particularly useful for confirming the incorporation of deuterium and assessing the isotopic purity of this compound.
The high mass accuracy of HRMS allows for the clear differentiation between the unlabeled Naftopidil and its deuterated isotopologues. The mass of this compound will be approximately 3 atomic mass units higher than that of the parent compound. By analyzing the isotopic distribution in the mass spectrum, the percentage of the desired d3-species, as well as the presence of d0, d1, d2, and any over-deuterated species (d4, etc.), can be quantified. This provides a precise measure of the isotopic enrichment.
For instance, in a liquid chromatography-mass spectrometry (LC-MS) analysis of a deuterated Naftopidil analog, specific mass-to-charge (m/z) transitions are monitored for the analyte and its deuterated internal standard. For Naftopidil-d7, the protonated molecule [M+H]⁺ transition of m/z 400 → 190 is monitored, compared to m/z 393 → 190 for the unlabeled Naftopidil.
| Expected HRMS Data for Naftopidil and this compound | |
| Compound | Expected [M+H]⁺ m/z |
| Naftopidil (C₂₄H₂₈N₂O₃) | ~393.2178 |
| This compound (C₂₄H₂₅D₃N₂O₃) | ~396.2367 |
The expected m/z values are calculated based on the monoisotopic masses of the most abundant isotopes.
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are valuable for the qualitative confirmation of deuteration by detecting the vibrations of the newly formed carbon-deuterium (C-D) bonds.
Infrared (IR) Spectroscopy: The stretching vibration of a C-H bond typically appears in the region of 3000-3100 cm⁻¹ for aromatic compounds. Due to the heavier mass of deuterium, the corresponding C-D stretching vibration is observed at a lower frequency, generally in the range of 2200-2300 cm⁻¹. The appearance of new absorption bands in this region of the IR spectrum of this compound would provide strong evidence of deuteration.
Raman Spectroscopy: Similar to IR spectroscopy, Raman spectroscopy can detect the vibrational modes of molecules. The C-D stretching vibration will also give rise to a Raman signal in the 2200-2300 cm⁻¹ region. Raman spectroscopy can be particularly useful for analyzing symmetric vibrations and can provide complementary information to IR spectroscopy. The analysis of the "fingerprint" region in both IR and Raman spectra can also reveal subtle changes in the vibrational modes of the entire molecule upon deuteration.
| Expected Vibrational Spectroscopy Data for this compound | |
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | ~3000 - 3100 |
| Aromatic C-D Stretch | ~2200 - 2300 |
This table provides a general range for the expected vibrational frequencies.
Investigations into Naftopidil D3 Pharmacokinetics and Metabolic Fate in Preclinical Models
In Vitro Metabolic Stability Assessments of Naftopidil-d3 in Biological Systems
In vitro metabolic stability assays are crucial for predicting a drug's in vivo behavior, offering insights into its half-life and potential for drug-drug interactions. The use of deuterated substrates like this compound in these assays can provide a more nuanced understanding of its metabolic profile.
Incubation of this compound with liver microsomes and hepatocytes allows for a direct comparison of its metabolic rate with that of the non-deuterated parent compound, Naftopidil. Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are primary drivers of phase I metabolism. Hepatocytes, being whole liver cells, offer a more complete metabolic picture, encompassing both phase I and phase II metabolic pathways.
The primary objective of these studies is to determine if the strategic placement of deuterium (B1214612) atoms on the Naftopidil molecule can slow down its metabolism. This phenomenon, known as the kinetic isotope effect (KIE), occurs because the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. A significant KIE can lead to a longer half-life and altered clearance of the drug.
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Naftopidil | 25.4 | 27.3 |
| This compound | 48.7 | 14.2 |
The metabolism of Naftopidil is known to be primarily mediated by the cytochrome P450 system, with major contributions from the CYP2C9 and CYP2C19 isoenzymes. The main metabolic pathways for Naftopidil include O-dealkylation of the methoxy (B1213986) group, N-dealkylation of the piperazine (B1678402) ring, and hydroxylation at various positions.
These studies help to identify the metabolic "soft spots" of the molecule, which are the positions most susceptible to enzymatic attack. This information is invaluable for designing new drug candidates with improved pharmacokinetic profiles.
Elucidation of Metabolic Pathways and Soft Spots Using this compound as a Tracer
This compound serves as an excellent tracer for metabolic pathway elucidation due to its mass shift compared to the endogenous or non-labeled compound. This mass difference allows for the unambiguous detection and quantification of the drug and its metabolites using mass spectrometry.
When this compound is incubated with metabolically active systems like liver microsomes or administered to preclinical animal models, a variety of deuterated metabolites are formed. These metabolites can be identified and structurally characterized using high-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS). The characteristic mass shift of the deuterium label helps to distinguish drug-related metabolites from endogenous molecules in complex biological matrices.
| Metabolite | Bi-otransformation | Expected Mass Shift (relative to Naftopidil) |
|---|---|---|
| M1-d3 | O-desmethyl-Naftopidil-d3 | +16 (Hydroxylation), -14 (CH2) + 3 (D) |
| M2-d3 | Hydroxy-Naftopidil-d3 | +16 (Hydroxylation) + 3 (D) |
| M3-d3 | N-desalkyl-Naftopidil-d3 | - R (alkyl group) + 3 (D) |
The analysis of the isotopic composition of metabolites can reveal whether the carbon-deuterium bonds at the labeled positions have been cleaved during metabolism. If a metabolite is detected that has lost one or more deuterium atoms, it provides direct evidence that a metabolic reaction has occurred at that specific site. This information is crucial for understanding the precise mechanisms of enzymatic reactions and for confirming the metabolic pathways identified.
Metabolic switching is a phenomenon where the inhibition of a primary metabolic pathway, often through deuterium substitution, leads to an increased flux through alternative metabolic routes. osti.gov By deuterating a known metabolic soft spot on Naftopidil, researchers can investigate if this modification shunts the metabolism towards other, potentially less favorable, pathways.
For example, if the O-demethylation of Naftopidil is significantly slowed by deuteration of the methoxy group, the drug may be more extensively metabolized through hydroxylation or N-dealkylation. Understanding the potential for metabolic switching is critical, as the resulting metabolites may have different pharmacological or toxicological properties compared to those formed through the primary pathway. deutramed.com
| Metabolic Pathway | Naftopidil (% of total metabolites) | This compound (% of total metabolites) |
|---|---|---|
| O-dealkylation | 65% | 30% |
| Hydroxylation | 25% | 50% |
| N-dealkylation | 10% | 20% |
Preclinical In Vivo Disposition Studies of this compound in Animal Models (excluding human data)
Studies in preclinical animal models, primarily using the non-deuterated parent compound Naftopidil, have provided foundational knowledge regarding its disposition. These findings serve as a crucial baseline for understanding the potential pharmacokinetics of this compound. In rats and dogs, Naftopidil is characterized by rapid and extensive absorption following oral administration. nih.gov However, the parent compound is subject to a significant first-pass effect, which influences its systemic availability. nih.gov
Following oral administration in rat models, Naftopidil is found in numerous tissues. nih.gov Tissue distribution studies with radiolabeled Naftopidil have shown that the compound and its metabolites are widely distributed throughout the body. nih.gov
Initial peak concentrations are observed in the intestine, liver, and lung approximately 15 minutes after administration. nih.gov Over time, the distribution profile changes, with the highest concentration noted in the utero-ovarian tissue at 6 hours post-administration in one study. nih.gov A more comprehensive analysis in rats identified the highest peak concentrations in the gastrointestinal (GI) tract and its contents, which aligns with its primary route of elimination. nih.gov Other tissues with notable concentrations include the liver, adrenals, pituitary and Harderian glands, lungs, pancreas, kidneys, adipose tissue, bone marrow, aorta, thyroid, and lymph nodes. nih.gov Radioactivity was observed to clear from most tissues within 168 hours. nih.gov
Table 1: Tissue Distribution of Naftopidil in Rats
| Time Post-Administration | Tissues with Highest Concentration |
|---|---|
| 15 Minutes | Intestine, Liver, Lung |
| 6 Hours | Utero-ovarian tissue |
The excretion of Naftopidil is characterized by extensive metabolism. In rats, less than 1% of the parent compound is excreted unchanged in the urine and feces, indicating that it is almost entirely cleared through metabolic processes. nih.gov The predominant route of elimination is biliary excretion, which explains the high concentration of the compound and its metabolites found in the gastrointestinal tract. nih.gov
Impact of Deuteration on Naftopidil Pharmacokinetic Parameters in Preclinical Research
The substitution of hydrogen with deuterium atoms at specific positions in a molecule can significantly alter its pharmacokinetic profile. researchgate.netnih.gov This is primarily due to the kinetic deuterium isotope effect (KDIE), where the heavier deuterium atom forms a stronger covalent bond with carbon compared to hydrogen. nih.govresearchgate.net This stronger bond can slow the rate of metabolic reactions that involve the cleavage of that bond, a common step in drug metabolism by enzymes like the cytochrome P450 system. nih.gov For a drug like Naftopidil, which undergoes extensive metabolism and a high first-pass effect, deuteration could lead to meaningful changes in its pharmacokinetic parameters. nih.gov
If this compound is deuterated at a primary site of metabolic attack, it is anticipated that its metabolic clearance would be reduced. This would, in turn, prolong its circulation time, leading to a longer plasma half-life compared to the parent compound. Consequently, the total systemic exposure (AUC) of this compound would be expected to increase. researchgate.net
Table 2: Select Pharmacokinetic Parameters of Naftopidil in Preclinical Models
| Species | Half-life (t1/2) | Bioavailability | Key Findings |
|---|---|---|---|
| Rat | 4.78 - 7.08 hours nih.gov | 9% nih.gov | Subject to high first-pass effect. nih.gov |
| Rat | 12 - 15 hours nih.gov | N/A | Study focused on plasma effects after 14 days of administration. nih.gov |
The bioavailability of a drug is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. Naftopidil exhibits low absolute bioavailability in rats (9%), which is attributed to a high first-pass metabolism in the liver. nih.gov
Applications of Naftopidil D3 in Advanced Bioanalytical Research
Development and Validation of Quantitative Analytical Methods for Naftopidil Using Naftopidil-d3 as an Internal Standard
The development of robust and reliable analytical methods is fundamental for pharmacokinetic studies. For the quantification of Naftopidil in biological samples like human plasma, deuterated analogs such as Naftopidil-d7 have been successfully employed as internal standards (IS). indexcopernicus.comijpsr.com The ideal internal standard should be a compound that is similar in nature to the target analyte, as it is likely to behave in a comparable manner during the analytical process, including extraction, chromatography, and ionization. scioninstruments.com Using a deuterated form of the analyte is a common and effective strategy in mass spectrometry-based methods. scioninstruments.comnih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for quantifying drugs in biological fluids due to its high sensitivity and selectivity. researchgate.net A specific, rapid, and sensitive LC-MS/MS assay has been developed and validated for the determination of Naftopidil in human plasma using Naftopidil-d7 as the internal standard. indexcopernicus.comijpsr.com
In a validated method, sample preparation involved a straightforward one-step protein precipitation (PP) technique. indexcopernicus.comijpsr.com The processed samples were then separated chromatographically. The mass spectrometer was operated in multiple reaction monitoring (MRM) mode, which enhances selectivity by monitoring specific precursor-to-product ion transitions for both the analyte (Naftopidil) and the internal standard (Naftopidil-d7). indexcopernicus.comijpsr.com The protonated ions were monitored at m/z 393→190 for Naftopidil and m/z 400→190 for the Naftopidil-d7 internal standard. indexcopernicus.comijpsr.com The method demonstrated linearity over a concentration range of 0.30-300 ng/mL and was fully validated according to U.S. FDA bioanalytical method validation guidelines. indexcopernicus.comijpsr.com
Table 1: LC-MS/MS Method Parameters for Naftopidil Quantification Data sourced from a study utilizing Naftopidil-d7 as an internal standard. indexcopernicus.comijpsr.com
| Parameter | Specification |
| Sample Preparation | One-step Protein Precipitation (PP) |
| Chromatography Column | C18 Column |
| Mobile Phase | Ammonium formate (B1220265) (5mM) buffer and acetonitrile |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Ion Transition (Naftopidil) | m/z 393→190 |
| Ion Transition (IS) | m/z 400→190 |
| Linearity Range | 0.30-300 ng/mL |
While LC-MS/MS is the most prominently documented technique for the quantification of Naftopidil using a deuterated internal standard, other methods are also applicable. Naftopidil-d5 is explicitly intended for use as an internal standard for the quantification of Naftopidil by either Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS. caymanchem.com The choice between GC-MS and LC-MS often depends on the analyte's volatility and thermal stability. nih.gov For many pharmaceutical compounds, LC-MS is preferred as it can analyze a wider range of molecules without the need for chemical derivatization that is often required for GC-MS. dokumen.pub
Precision and Accuracy Enhancement in Preclinical Drug Quantification Studies
The use of a stable isotopically labeled internal standard like this compound is crucial for enhancing the precision and accuracy of preclinical drug quantification. scispace.com An internal standard is a compound added at a constant concentration to all samples, including calibrators, quality controls, and unknown study samples. scioninstruments.comresearchgate.net Its purpose is to correct for the variability that can occur at virtually every stage of the analytical process, from sample preparation (e.g., liquid-liquid extraction or protein precipitation) to instrumental analysis (e.g., injection volume variations and ion suppression in the mass spectrometer). scispace.comscioninstruments.com
Because a deuterated internal standard like Naftopidil-d7 has nearly identical physicochemical properties to the analyte, it experiences similar losses during extraction and similar variations in ionization efficiency. scispace.com By calculating the ratio of the analyte's peak area to the internal standard's peak area, these variations are normalized, leading to significantly improved data quality. scioninstruments.com In the validated LC-MS/MS method for Naftopidil using Naftopidil-d7, the precision (%CV) and accuracy results across five different concentration levels over three separate runs were found to be within the stringent limits set by regulatory guidelines. indexcopernicus.comijpsr.com This high degree of precision and accuracy is essential for reliable pharmacokinetic studies. indexcopernicus.comijpsr.com
Utilization of this compound in High-Throughput Screening and Bioanalysis Workflows
High-throughput screening (HTS) involves the use of automation, robotics, and advanced data processing to test thousands to millions of samples rapidly. the-scientist.comresearchgate.net In the context of drug discovery and development, HTS is used to analyze large numbers of biological samples from preclinical or clinical studies. domainex.co.uk The analytical methods employed in HTS must be rapid, robust, and cost-effective. researchgate.net
The development of fast LC-MS/MS methods for Naftopidil, with run times as short as 2-3 minutes per sample, makes them highly suitable for high-throughput bioanalysis. arabjchem.orgresearchgate.net The use of a deuterated internal standard such as this compound is a key enabler for these workflows. The robustness and reliability conferred by the internal standard minimize the need for sample re-analysis, which is critical in a high-throughput environment where efficiency is paramount. scispace.com By ensuring consistent performance and accurate quantification across large batches of samples, this compound supports the automated and rapid workflows that are standard in modern drug metabolism and pharmacokinetic (DMPK) laboratories. domainex.co.ukarabjchem.orgescholarship.org
Investigation of Isotope Effects and Mechanistic Insights with Naftopidil D3
Primary Kinetic Isotope Effect (KIE) Studies on Naftopidil-d3 Biotransformation and Reactivity
The primary kinetic isotope effect is a key phenomenon observed when a C-H bond targeted for cleavage in the rate-determining step of a metabolic reaction is replaced with a C-D bond. wikipedia.org This substitution can significantly slow down the reaction rate, an effect that is leveraged to enhance a drug's metabolic stability. advancedsciencenews.com
The theoretical basis of the deuterium (B1214612) kinetic isotope effect is rooted in the principles of quantum mechanics and vibrational energy of chemical bonds. youtube.com A chemical bond is not static; it vibrates at a specific frequency. The energy of this vibration, even at its lowest possible state (absolute zero), is known as the zero-point energy (ZPE).
Due to its greater mass, a deuterium atom causes the C-D bond to vibrate at a lower frequency compared to a C-H bond. libretexts.org This results in the C-D bond having a lower zero-point energy. epfl.ch Consequently, more energy is required to break a C-D bond than a C-H bond. libretexts.org When C-H bond cleavage is the rate-limiting step in a metabolic process, this higher activation energy for C-D bond cleavage leads to a slower reaction rate. advancedsciencenews.com The magnitude of this effect, expressed as the ratio of the reaction rates (kH/kD), is typically between 2 and 7 for primary KIEs. libretexts.org
Table 1: Comparison of Carbon-Hydrogen and Carbon-Deuterium Bond Properties
| Property | Carbon-Hydrogen (C-H) | Carbon-Deuterium (C-D) | Implication for KIE |
|---|---|---|---|
| Reduced Mass | Lower | Higher | Lower vibrational frequency for C-D |
| Vibrational Frequency | Higher | Lower | Lower zero-point energy for C-D |
| Zero-Point Energy (ZPE) | Higher | Lower | Higher activation energy needed to break C-D bond |
| Bond Strength | Weaker | Stronger | Slower reaction rate when C-D bond cleavage is rate-limiting |
The experimental determination of KIEs in the metabolic reactions of this compound involves comparative studies with its non-deuterated counterpart. These experiments are typically conducted using in vitro systems, such as human liver microsomes, which contain the primary drug-metabolizing enzymes like the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) families. nih.govplos.org
Table 2: Hypothetical Experimental KIE Values for this compound Metabolism This table is illustrative, based on typical values observed in drug metabolism studies, as specific experimental data for this compound is not publicly available.
| Metabolic Pathway | Enzyme System | Rate (Naftopidil) | Rate (this compound) | Calculated KIE (kH/kD) | Mechanistic Implication |
|---|---|---|---|---|---|
| Oxidative Metabolism | Human Liver Microsomes (CYP-mediated) | 100 pmol/min | 25 pmol/min | 4.0 | C-H bond cleavage is a rate-limiting step. |
| Glucuronidation | Recombinant UGT2B7 | 500 pmol/min | 480 pmol/min | 1.04 | Deuteration is not at the site of glucuronidation, or this step is not rate-limiting. |
Secondary Isotope Effects in this compound and Their Mechanistic Interpretations
Secondary isotope effects occur when deuterium substitution is at a position not directly involved in bond-breaking during the rate-determining step. researchgate.net These effects are generally smaller than primary KIEs but provide valuable information about the transition state of a reaction. nih.gov They are classified based on the position of the isotope relative to the reaction center:
α-Secondary KIEs: Substitution is on the carbon atom undergoing a change in hybridization (e.g., from sp3 to sp2). A normal KIE (kH/kD > 1) is observed for reactions where hybridization changes from sp3 to sp2, while an inverse KIE (kH/kD < 1) is seen for the reverse.
β-Secondary KIEs: Substitution is on a carbon adjacent to the reaction center. These effects are often related to hyperconjugation or steric factors in the transition state.
For this compound, a secondary KIE could be observed if deuterium was placed on a carbon adjacent to a site of oxidation. The magnitude and direction (normal or inverse) of the KIE would offer clues about the structure and stability of the reaction's transition state, helping to refine the understanding of the enzymatic mechanism. nih.gov
Influence of Deuterium Substitution on Conformational Dynamics and Molecular Interactions
The substitution of hydrogen with deuterium can subtly alter the conformational dynamics of a molecule. researchgate.net The shorter, stronger C-D bond can lead to minor changes in bond angles and lengths, which can collectively influence the molecule's preferred three-dimensional shape, or conformation. researchgate.net These conformational shifts can affect how this compound interacts with the active site of a metabolizing enzyme.
Furthermore, the lower vibrational frequency of C-D bonds can impact van der Waals interactions, which are crucial for the initial binding of a substrate to an enzyme. While these effects are generally small, they can influence the binding affinity (Km) and the orientation of the substrate within the active site, potentially altering the regioselectivity of metabolism. researchgate.net
Elucidation of Enzyme-Substrate Interactions and Rate-Limiting Steps Using Deuterated Naftopidil
The use of deuterated analogs like this compound is a powerful strategy for dissecting complex enzymatic reactions and identifying rate-limiting steps. nih.gov If a significant primary KIE is observed upon deuterating a specific position on Naftopidil, it provides strong evidence that C-H bond cleavage at that site is a crucial, rate-determining part of the metabolic pathway. nih.gov
For example, Naftopidil is known to be metabolized by UGT and CYP enzymes. nih.gov By synthesizing different versions of this compound with deuterium placed at various potential sites of oxidation, researchers can pinpoint the exact locations of metabolic attack. If deuterating one position slows metabolism significantly (a large KIE) while deuterating another has little effect, it clarifies the primary metabolic "hotspot" on the molecule. This information is invaluable for understanding the enzyme-substrate interactions at an atomic level and for designing future drug candidates with improved metabolic profiles. nih.gov The presence of a KIE confirms that the chemical transformation step (bond-breaking) is slow relative to the steps of substrate binding and product release. nih.gov
Computational and Theoretical Chemistry Studies of Naftopidil D3
Quantum Mechanical Calculations for C-H vs. C-D Bond Strengths and Vibrational Frequencies
Quantum mechanical calculations are fundamental in quantifying the energetic differences between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The primary distinction arises from the difference in mass between hydrogen and deuterium (B1214612), which affects the zero-point energy (ZPE) of the bond. The C-D bond has a lower ZPE than a C-H bond, making it stronger and requiring more energy to break. This phenomenon is known as the kinetic isotope effect (KIE).
These calculations can precisely model the potential energy surface of the C-H and C-D bonds, allowing for the determination of bond dissociation energies and vibrational frequencies. The vibrational frequency of a bond is dependent on the masses of the constituent atoms; consequently, the stretching frequency of a C-D bond is significantly lower than that of a C-H bond.
| Parameter | C-H Bond (Typical) | C-D Bond (Typical) | Theoretical Implication for Naftopidil-d3 |
|---|---|---|---|
| Bond Dissociation Energy (kcal/mol) | ~98-100 | ~99.5-101.5 | Increased energy required to cleave the C-D bond, leading to greater metabolic stability. |
| Stretching Frequency (cm-1) | ~2900-3100 | ~2100-2300 | Altered vibrational modes can influence non-covalent interactions with the target receptor. nih.gov |
This table presents theoretical values based on general principles of C-H vs. C-D bonds, as specific quantum mechanical calculation data for this compound is not publicly available.
Molecular Dynamics Simulations to Model Deuterium's Influence on Ligand-Target Interactions
Molecular dynamics (MD) simulations offer a dynamic perspective on how a ligand interacts with its biological target over time. For this compound, MD simulations can model the subtle yet significant effects of deuteration on its binding to α1-adrenoceptors. nih.gov The increased mass of deuterium can lead to minor alterations in the van der Waals interactions between the drug and the receptor's binding pocket.
| Interaction Type | Potential Influence of Deuteration (D vs. H) | Significance for this compound Binding |
|---|---|---|
| Van der Waals Forces | Slightly stronger due to the smaller vibrational amplitude of the C-D bond, leading to a marginally smaller effective atomic radius. | May contribute to tighter binding within the hydrophobic pockets of the α1-adrenoceptor. |
| Hydrogen Bonding | Can lead to shorter and stronger hydrogen bonds if the deuterium is involved as a donor. mdpi.com | Could enhance affinity and residence time at the receptor if relevant H-bonds are formed. |
| Ligand Conformational Dynamics | Reduced flexibility of the deuterated part of the molecule. | May favor a more optimal binding conformation, leading to improved receptor antagonism. |
This table is based on theoretical principles of deuterium's effects on intermolecular interactions, in the context of Naftopidil's known binding modes.
In Silico Prediction of Deuterium Substitution Sites for Modulating Metabolic Stability
A primary motivation for developing deuterated drugs is to improve their metabolic stability, thereby enhancing their pharmacokinetic profile. juniperpublishers.comnih.gov In silico tools play a crucial role in identifying the most strategic positions for deuterium substitution. These computational models can predict the sites of metabolism (SoMs) on a drug molecule that are most susceptible to enzymatic degradation, typically by cytochrome P450 (CYP) enzymes.
By analyzing the structure of Naftopidil, these algorithms can identify specific C-H bonds that are likely to undergo oxidative metabolism. Once these "metabolic hotspots" are identified, they become prime candidates for deuteration. Replacing hydrogen with deuterium at these sites can significantly slow down the rate of metabolic breakdown due to the kinetic isotope effect, leading to a longer half-life and improved bioavailability of the drug. mdpi.com
| Potential Metabolic Hotspot on Naftopidil | Rationale for Deuteration | Predicted Outcome of Deuteration |
|---|---|---|
| Methoxyphenyl group | O-demethylation is a common metabolic pathway for aromatic ethers. | Blocking this pathway can increase the concentration of the parent drug. |
| Naphthyl moiety | Aromatic hydroxylation is a potential route of metabolism. | Reduced rate of formation of hydroxylated metabolites. |
| Piperazine (B1678402) ring | N-dealkylation or oxidation of the ring can occur. | Enhanced stability of the piperazine core structure. |
This table outlines hypothetical deuterium substitution sites on Naftopidil based on common metabolic pathways for similar chemical moieties.
Pharmacophore Modeling and Structure-Activity Relationship (SAR) Studies Incorporating Deuteration Principles
Pharmacophore modeling identifies the essential structural features of a ligand that are responsible for its biological activity. For Naftopidil, a pharmacophore model would include features like aromatic rings, a hydrogen bond acceptor, and a positive ionizable group that are crucial for its interaction with the α1-adrenoceptor. nih.govnih.gov
Incorporating deuteration into SAR studies adds a new dimension to understanding how structural modifications affect activity. By synthesizing and testing various deuterated analogs of Naftopidil, researchers can build a more refined SAR model. This model would not only consider the traditional steric and electronic effects of different functional groups but also the subtle yet impactful effects of isotopic substitution. For example, if deuteration at a specific site leads to a significant increase in activity, it could suggest that this position is involved in a critical interaction with the receptor that is sensitive to the strength of the C-H/C-D bond or its vibrational properties. This knowledge can guide the design of future analogs with even more optimized pharmacological profiles. nih.gov
Advanced Research Applications and Future Perspectives for Naftopidil D3
Naftopidil-d3 as a Probe for Investigating Drug Metabolism and Pharmacokinetics in Research (DMPK)
This compound, a deuterated isotopologue of Naftopidil, serves as a powerful tool in drug metabolism and pharmacokinetics (DMPK) research. The substitution of hydrogen atoms with deuterium (B1214612), a stable, non-radioactive isotope, allows scientists to meticulously trace the drug's journey through a biological system without altering its fundamental chemical properties. assumption.eduassumption.edu This technique is pivotal for elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of Naftopidil. researchgate.netsimsonpharma.com
One of the primary applications of this compound is in quantitative analysis using mass spectrometry, where it functions as an ideal internal standard. musechem.comacs.org Due to its distinct mass, it can be easily differentiated from the non-deuterated parent drug, enabling precise and accurate quantification of Naftopidil in complex biological matrices like plasma, urine, and tissue samples. musechem.com
The key to this compound's utility lies in the kinetic isotope effect (KIE). pharmjournal.ru The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes. nih.gov The parent compound, Naftopidil, is known to undergo extensive first-pass metabolism, primarily through hydroxylation and demethylation mediated by cytochrome P450 enzymes like CYP2C9 and CYP2C19. researchgate.net By strategically placing deuterium atoms at these metabolic "hot spots," researchers can significantly slow down the rate of biotransformation. pharmjournal.ru
This modulation of metabolism allows for detailed investigation into:
Metabolic Pathway Identification: By comparing the metabolite profile of Naftopidil with that of this compound, researchers can confirm the primary sites of metabolic attack. A reduction in the formation of a specific metabolite when using the deuterated version provides strong evidence for the metabolic pathway involved.
Bioavailability Studies: The parent drug, Naftopidil, has a low oral bioavailability of approximately 17% in healthy subjects, largely due to this high first-pass effect. researchgate.nettaylorandfrancis.com Using this compound, researchers can quantify the extent to which this presystemic metabolism limits bioavailability.
Pharmacokinetic Variability: The KIE can be exploited to study how changes in metabolic rate affect key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
The table below illustrates a hypothetical comparison of pharmacokinetic parameters, demonstrating the potential impact of deuteration on Naftopidil's metabolic profile.
| Parameter | Naftopidil (Hypothetical) | This compound (Hypothetical) | Implication of Deuteration |
| Metabolic Clearance (CL) | High | Reduced | Slower breakdown by liver enzymes. |
| Half-life (t½) | ~3-5 hours | Increased | Longer persistence in the bloodstream. |
| Bioavailability (F) | ~17% | Increased | More of the parent drug reaches systemic circulation. |
| Metabolite Formation | Standard Rate | Decreased | Reduced formation of hydroxylated/demethylated metabolites. |
Potential for this compound in Chemical Biology and Mechanistic Toxicology Research (excluding safety profiles)
Beyond standard DMPK studies, this compound is a valuable probe in chemical biology and mechanistic toxicology. These fields seek to understand the molecular interactions of compounds with biological systems and the specific mechanisms that lead to toxicity, respectively.
In chemical biology, this compound can be used to:
Elucidate Target Engagement: By tracing the deuterated molecule, researchers can study its interaction with its intended pharmacological targets, such as α1-adrenergic receptors, and identify any potential off-target binding.
Probe Enzyme Mechanisms: The kinetic isotope effect is a classic tool for studying enzyme reaction mechanisms. By using this compound, investigators can gain insights into the rate-limiting steps of its metabolism by CYP450 enzymes.
The following table outlines potential research questions in these advanced fields that can be addressed using this compound.
| Research Field | Research Question | How this compound is Used |
| Chemical Biology | What is the precise rate-limiting step in the CYP2C19-mediated demethylation of Naftopidil? | Compare the rate of metabolism between Naftopidil and a specifically deuterated this compound to measure the KIE. |
| Mechanistic Toxicology | Does Naftopidil have any minor, bio-activated metabolic pathways that could form reactive intermediates? | Use this compound to slow primary metabolism and observe if there is a "metabolic shunt" leading to an increase in other, potentially reactive, metabolites. |
| Chemical Biology | Can we quantify the occupancy of Naftopidil at α1D-adrenergic receptors in tissue samples? | Use this compound as a tracer in competitive binding assays analyzed by high-sensitivity mass spectrometry. |
Emerging Trends in Deuterated Drug Research and the Broader Impact on Pharmaceutical Sciences
The use of deuterium in medicinal chemistry has evolved significantly from its initial application as a tracer. assumption.eduassumption.edu The field is experiencing a surge of interest, marked by the regulatory approval of the first deuterated drug, Deutetrabenazine, in 2017. nih.govprecisionbusinessinsights.com This has paved the way for a new class of therapeutics.
Key trends are shaping the landscape of deuterated drug research:
Shift from "Deuterium Switch" to De Novo Design: Initially, the primary strategy involved replacing hydrogens with deuterium on existing, approved drugs (a "deuterium switch") to improve their properties. nih.govnih.gov The current trend is shifting towards incorporating deuterium in the early stages of drug discovery (de novo design), creating novel molecular entities with optimized properties from the outset. nih.govmusechem.com
Focus on New Therapeutic Areas: While early successes were in treating central nervous system (CNS) disorders, research is expanding into other complex diseases, including oncology and metabolic disorders. precisionbusinessinsights.comdatainsightsmarket.com
Enhanced Therapeutic Profiles: The goal of modern deuteration is not just to alter pharmacokinetics but to create demonstrably better drugs. This can mean improving efficacy, reducing the formation of toxic metabolites, or stabilizing a specific, beneficial stereoisomer of a chiral drug. researchgate.netnih.govmusechem.com
The broader impact on pharmaceutical sciences is substantial. Deuteration offers a sophisticated tool to fine-tune the properties of a drug, potentially rescuing promising compounds that failed in development due to poor metabolic stability or toxic metabolite formation. nih.gov This strategy extends the chemical space available to medicinal chemists and provides a new avenue for intellectual property, as deuterated compounds can often be patented as new molecular entities. assumption.edu
| Approved/Clinical Stage Deuterated Drug | Parent Compound | Therapeutic Area | Key Advantage of Deuteration |
| Deutetrabenazine (Austedo®) | Tetrabenazine | Huntington's Disease, Tardive Dyskinesia | Improved pharmacokinetic profile, allowing for lower dosing frequency. assumption.edunih.gov |
| Deucravacitinib (Sotyktu™) | De Novo Drug | Plaque Psoriasis | Deuteration inhibited N-dealkylation, preventing the formation of a non-selective metabolite. musechem.com |
| Donafenib | Sorafenib | Hepatocellular Carcinoma | Better pharmacokinetic properties and higher efficacy compared to the parent drug in clinical trials. nih.govmusechem.com |
Technological Advancements in Deuterium Labeling and Analysis for Future Research Endeavors
The expanding role of deuterated compounds in research is underpinned by continuous technological advancements in both their synthesis (labeling) and detection (analysis).
Advancements in Deuterium Labeling: Early methods for deuterium incorporation often required harsh conditions or multi-step syntheses starting from deuterated precursors. researchgate.net Modern synthetic chemistry has introduced more elegant and efficient strategies:
Late-Stage Functionalization (LSF): This is a significant breakthrough, allowing chemists to introduce deuterium atoms into a complex, fully-formed molecule in the final steps of a synthesis. This is far more efficient than rebuilding a molecule from scratch. acs.org
Hydrogen Isotope Exchange (HIE): Catalytic HIE reactions, using metals like iridium or rhodium, have become more refined, offering high selectivity for which C-H bonds are replaced. researchgate.netresearchgate.net This precision is crucial for targeting specific metabolic sites.
Photocatalysis and Electrochemistry: These emerging techniques use light or electricity to drive deuteration reactions under mild conditions, expanding the range of molecules that can be labeled. researchgate.net
Advancements in Analysis: The ability to create precisely labeled compounds is matched by progress in analytical instrumentation:
High-Resolution Mass Spectrometry (HRMS): Modern mass spectrometers offer extraordinary sensitivity and resolution, making it possible to detect and quantify deuterated compounds and their metabolites at very low concentrations in biological samples. sci-hub.se
Nuclear Magnetic Resonance (NMR) Spectroscopy: While deuterated solvents are standard in NMR, advanced NMR techniques are also used to confirm the exact position and extent of deuterium incorporation within a molecule, which is critical for quality control of the synthesized probe. dataintelo.com
These synergistic advancements in synthesis and analysis are crucial for future research, enabling the creation of more sophisticated molecular probes to ask ever more detailed questions about drug action and disposition.
Q & A
Q. How can researchers align this compound metabolite identification workflows with FAIR data principles?
- Methodological Answer : Annotate metabolites using HMDB or PubChem identifiers and deposit spectra in METLIN or GNPS. Apply FAIR (Findable, Accessible, Interoperable, Reusable) standards by embedding metadata (e.g., collision energy, ionization mode) in open formats (mzML). Use ontologies (e.g., ChEBI) to ensure interoperability across metabolomics databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
